

solubility of 4-Bromo-2-methoxy-6-methylbenzoic acid in common lab solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-methoxy-6-methylbenzoic acid

Cat. No.: B1519767

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Bromo-2-methoxy-6-methylbenzoic acid**

Introduction

4-Bromo-2-methoxy-6-methylbenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis. Its structural features—a carboxylic acid group, a methoxy group, a bromine atom, and a methyl group on a benzene ring—make it a valuable intermediate in the development of novel pharmaceutical compounds and agrochemicals.^{[1][2]} Understanding the solubility of this compound in common laboratory solvents is a critical first step for its application in synthesis, purification, formulation, and biological screening. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and the reliability of in vitro assays, potentially increasing development costs and timelines.^{[3][4]}

This technical guide provides a comprehensive overview of the predicted solubility profile of **4-Bromo-2-methoxy-6-methylbenzoic acid**. It delves into the physicochemical properties that govern its solubility and offers a theoretical analysis of its behavior in various solvent classes. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, equipping researchers with the practical knowledge to assess this crucial parameter.

Physicochemical Properties of 4-Bromo-2-methoxy-6-methylbenzoic acid

The solubility of a compound is intrinsically linked to its structural and physicochemical properties. The key descriptors for **4-Bromo-2-methoxy-6-methylbenzoic acid** are summarized in the table below. The presence of both polar (carboxylic acid, methoxy) and nonpolar (aromatic ring, bromine, methyl) functional groups suggests a nuanced solubility profile. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and can be deprotonated to form a carboxylate salt, which would dramatically increase aqueous solubility. The remainder of the molecule is largely lipophilic, which will favor solubility in less polar organic solvents.

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₃	[5]
Molecular Weight	245.07 g/mol	[5]
CAS Number	877149-08-1	[5] [6]
Calculated XLogP3	2.5	[5]
Appearance	Solid (predicted)	
Predicted pKa	~3-4	[7]

Note: Experimental data for some properties of this specific isomer are limited. The predicted pKa is based on structurally similar benzoic acids.

Chemical Structure

Caption: Chemical structure of **4-Bromo-2-methoxy-6-methylbenzoic acid**.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Due to the carboxylic acid group, **4-Bromo-2-methoxy-6-methylbenzoic acid** is expected to have some solubility in alcohols like methanol and ethanol. Its solubility in water is predicted to be low due to the large, nonpolar aromatic structure. However, in basic aqueous solutions ($\text{pH} > \text{pK}_a$), the carboxylic acid will deprotonate to form a highly polar carboxylate salt, leading to a significant increase in aqueous solubility.^[8]
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess large dipole moments and can act as hydrogen bond acceptors. They are excellent solvents for a wide range of organic molecules. **4-Bromo-2-methoxy-6-methylbenzoic acid** is expected to be readily soluble in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Solubility in acetone and acetonitrile is also expected to be good.
- Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane): The solubility in these solvents is governed by the nonpolar characteristics of the molecule. The aromatic ring, methyl group, and bromine atom contribute to its lipophilicity. Therefore, it should exhibit moderate to good solubility in solvents like dichloromethane and toluene. Solubility in highly nonpolar solvents like hexane is expected to be limited due to the presence of the polar carboxylic acid group. Diethyl ether and Tetrahydrofuran (THF), which are less polar but can still accept hydrogen bonds, are likely to be effective solvents.

Predicted Solubility in Common Laboratory Solvents

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Water (neutral pH)	Sparingly Soluble / Insoluble	Polar -COOH group is offset by large nonpolar structure.
Water (basic pH, e.g., aq. NaHCO ₃)	Soluble	Formation of the highly polar carboxylate salt.[9]	
Methanol	Soluble	"Like dissolves like"; both are polar and can hydrogen bond.	
Ethanol	Soluble	Similar to methanol.	
Polar Aprotic	DMSO (Dimethyl Sulfoxide)	Very Soluble	Strong polar interactions and hydrogen bond acceptance.[10]
DMF (Dimethylformamide)	Very Soluble	Strong polar interactions and hydrogen bond acceptance.	
Acetonitrile	Soluble	Good polarity for dissolving a range of compounds.	
Acetone	Soluble	Good polarity for dissolving a range of compounds.	
Nonpolar / Weakly Polar	Dichloromethane (DCM)	Soluble	Balances polarity and nonpolar characteristics.
Tetrahydrofuran (THF)	Soluble	Ether oxygen can accept hydrogen bonds.	

Ethyl Acetate	Soluble	Moderate polarity, effective for many organic acids.
Toluene	Sparingly Soluble	Aromatic nature favors interaction, but polarity is low.
Diethyl Ether	Sparingly Soluble	Polarity is low, though the ether can accept H-bonds.
Hexane	Insoluble	Mismatch in polarity; highly nonpolar solvent vs. polar solute.

Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination is essential for obtaining accurate solubility data. The two most common methods employed in research and development are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.[3][11]

Thermodynamic Solubility Determination (Shake-Flask Method)

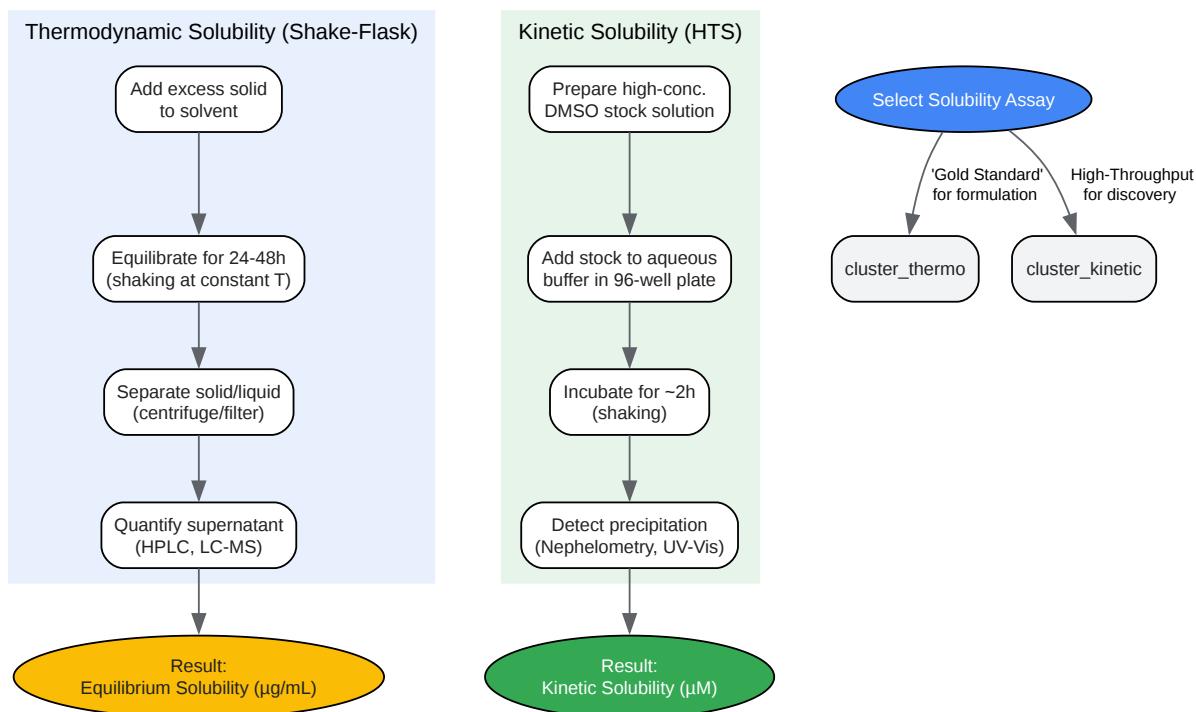
This method is considered the "gold standard" as it measures the solubility of a compound at equilibrium, providing the true saturation solubility.[11][12] It is crucial for late-stage drug development and formulation.[4]

Experimental Protocol:

- Preparation: Accurately weigh an excess amount of solid **4-Bromo-2-methoxy-6-methylbenzoic acid** (e.g., 1-2 mg) into a glass vial.[11][12]
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvent) to the vial.[11]

- Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][13] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
- Phase Separation: After equilibration, allow the vial to stand to let undissolved solids settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed or filter the solution through a low-binding filter (e.g., a 0.45 µm PVDF filter).[3][13] This step is critical to avoid aspirating solid particles.
- Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][13]
- Calculation: Prepare a standard curve using known concentrations of the compound. Use this curve to determine the concentration in the saturated solution, which represents the thermodynamic solubility. The results are typically reported in µg/mL or µM.[13]

Kinetic Solubility Determination


Kinetic solubility assays are high-throughput methods commonly used in early drug discovery for rapid screening.[3][10] This method measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[3][14]

Experimental Protocol:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **4-Bromo-2-methoxy-6-methylbenzoic acid** in 100% DMSO (e.g., 10 or 20 mM).[10]
- Serial Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). Perform serial dilutions to create a range of compound concentrations.[3] The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its co-solvent effects.[14]
- Incubation: Cover the plate and shake it at room temperature for a set period, typically 1.5 to 2 hours.[10][15]

- Precipitation Detection: Measure the amount of precipitation in each well. This can be done directly by nephelometry (light scattering) or by filtering the plate and analyzing the filtrate concentration via UV spectrophotometry or LC-MS/MS.[3][16]
- Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for determining thermodynamic and kinetic solubility.

Conclusion

4-Bromo-2-methoxy-6-methylbenzoic acid presents a solubility profile characteristic of many small-molecule drug candidates, with good solubility in polar organic solvents and limited solubility in neutral aqueous media. Its acidic nature, conferred by the carboxylic acid group, is the most critical feature for manipulating its solubility, allowing for significantly enhanced dissolution in basic aqueous solutions. For laboratory applications, polar aprotic solvents such as DMSO and DMF are excellent choices for creating stock solutions, while alcohols like methanol and ethanol are also effective. When planning experiments, from chemical reactions to biological assays, careful consideration of the solvent system is paramount to ensure the compound remains in solution and provides reliable, reproducible results. The experimental protocols detailed herein provide a robust framework for quantifying this essential property, enabling informed decisions in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2-methoxy-6-methylbenzoic acid [myskinrecipes.com]
- 3. enamine.net [enamine.net]
- 4. evotec.com [evotec.com]
- 5. 4-Bromo-2-methoxy-6-methylbenzoic acid | C9H9BrO3 | CID 45480386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. researchgate.net [researchgate.net]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. studylib.net [studylib.net]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [solubility of 4-Bromo-2-methoxy-6-methylbenzoic acid in common lab solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519767#solubility-of-4-bromo-2-methoxy-6-methylbenzoic-acid-in-common-lab-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com